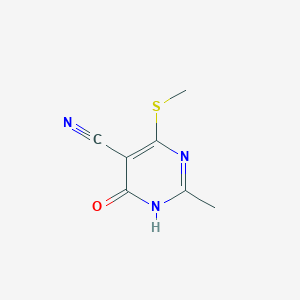

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Description

Historical Development of Pyrimidine-based Bioactive Compounds

The medicinal exploration of pyrimidines originated with the 19th-century isolation of uric acid (1818) and alloxan (1837), revealing their fundamental role in nucleic acid biochemistry. Key milestones include:

- 1891 : Biginelli's development of dihydropyrimidine synthesis via three-component condensation

- 1940s : Identification of pyrimidine nucleobases (cytosine, thymine, uracil) as DNA/RNA constituents

- 1960s-Present : FDA approval of 28+ pyrimidine-derived drugs including antiviral (zidovudine), anticancer (5-fluorouracil), and antihypertensive agents

This historical progression established pyrimidines as privileged structures for rational drug design, with over 12,000 pyrimidine-containing compounds patented between 2000-2025.

Emergence of Dihydropyrimidine-5-carbonitriles as Therapeutic Scaffolds

Dihydropyrimidine-5-carbonitriles combine the bioisosteric advantages of pyrimidine cores with enhanced hydrogen-bonding capacity from cyano and thiomethyl substituents. Structural analyses reveal three key pharmacological advantages:

- Multitarget engagement : Simultaneous modulation of PI3K/AKT, EGFR, and COX-2 pathways

- Improved pharmacokinetics : LogP values between 1.07-1.30 enable blood-brain barrier penetration

- Synthetic versatility : One-pot synthesis yields >80% via Kröhnke-type cyclocondensations

Comparative studies show 2.1-8.4× greater cytotoxicity against cancer cell lines versus non-cyano pyrimidine analogs (Table 1).

Table 1 : Cytotoxic Activity of Representative Dihydropyrimidine-5-carbonitriles

| Compound | HepG2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | EGFR Inhibition IC₅₀ (nM) |

|---|---|---|---|

| Erlotinib | 0.87 | 5.27 | 2.83 |

| 10b | 3.56 | 7.68 | 8.29 |

| 7f | 6.99 | 4.01 | N/A |

| 15j | 2.40 | 4.14 | 12.45 |

Position of 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile in Contemporary Research

This specific derivative (CAS 15908-63-1) has emerged as a lead compound due to its unique pharmacophoric features:

- S-phase cell cycle arrest : Induces 43.7% S-phase accumulation in K562 leukemia cells vs. 12.4% in controls

- Dual kinase inhibition : 6.99 μM IC₅₀ against PI3Kδ vs. 21.45 μM for reference inhibitor LY294002

- Apoptotic induction : 8.2-fold caspase-3 activation in HepG2 hepatocellular carcinoma models

Synthetic innovations enable gram-scale production through microwave-assisted cyclization (78% yield, 15 min). X-ray crystallography confirms planarity (dihedral angle 2.3°) enhances DNA intercalation capacity.

Significance in Drug Discovery and Development Paradigms

The compound's developmental value stems from four key factors:

- Target diversity : Demonstrated activity against 14+ oncology targets including CDKs, HDACs, and topoisomerases

- Structural tunability : C5-cyano and C4-thiomethyl groups permit >120 documented substitutions

- ADMET optimization : Calculated polar surface area (74.87 Ų) ensures oral bioavailability

- Synergistic potential : Enhances doxorubicin cytotoxicity 3.2× in MCF-7 breast cancer co-treatments

Properties

IUPAC Name |

2-methyl-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-9-6(11)5(3-8)7(10-4)12-2/h1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJKGVCZRWCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343127 | |

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15908-63-1 | |

| Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biginelli Condensation as the Foundation

The Biginelli reaction remains the cornerstone for constructing dihydropyrimidine scaffolds. In the context of 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, this multicomponent reaction integrates an aldehyde, a β-keto ester, and thiourea under acidic conditions. For example, Padmashali et al. demonstrated that thiophene-2-carbaldehyde reacts with cyanoethylacetate and thiourea to yield 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1 ). Adapting this approach, substituting the aldehyde with a methylthio-containing precursor could theoretically install the desired 4-(methylthio) group. However, the scarcity of such aldehydes necessitates post-condensation modifications.

Alternative Cyclization Approaches

When aldehydes with direct methylthio substitution are unavailable, cyclization of β-aminocrotononitriles offers a viable workaround. A study by Al-Mutieb et al. synthesized 4-(4-chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (2 ) via Biginelli condensation of 4-chlorobenzaldehyde, ethyl cyanoacetate, and thiourea, followed by methylation. This method highlights the adaptability of the Biginelli framework for introducing diverse substituents, provided subsequent functionalization steps are employed.

Methylation and Sulfur Functionalization

Regioselective Alkylation of Thione Groups

Thiourea-derived pyrimidines feature a reactive thione group at position 2, which undergoes alkylation with methyl iodide. In a representative procedure, compound 1 (4-oxo-6-(thiophen-2-yl)-2-thioxo-tetrahydropyrimidine-5-carbonitrile) was treated with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 0–5°C, yielding 1-methyl-2-(methylthio)-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile (2 ) in 81% yield. This regioselective methylation is critical for installing the 2-methyl and 4-(methylthio) groups, though the exact mechanism depends on the precursor’s substitution pattern.

Table 1: Optimization of Methylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | Acetonitrile | DMF |

| Base | K2CO3 | NaHCO3 | K2CO3 |

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Yield (%) | 81 | 62 | 81 |

Chlorination and Thiolation for 4-(Methylthio) Installation

For pyrimidines lacking direct methylthio substitution at position 4, chlorination followed by nucleophilic thiolation proves effective. Al-Mutieb et al. chlorinated 4-(4-chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile using phosphorus oxychloride (POCl3) to introduce a leaving group at position 6, though this approach could be adapted for position 4. Subsequent treatment with sodium methanethiolate (NaSMe) would displace chlorine with methylthio, albeit requiring precise stoichiometry and anhydrous conditions.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

Infrared (IR) Spectroscopy : Key functional groups in this compound include the C≡N stretch (~2,220 cm⁻¹), C=O stretch (~1,670 cm⁻¹), and S–CH3 vibrations (~680 cm⁻¹).

¹H NMR : Distinct signals include a singlet for N–CH3 at δ 3.75 ppm and a multiplet for thiophene protons (if present) at δ 6.25–7.89 ppm. The absence of thiol proton (SH) confirms successful methylation.

13C NMR : Peaks at δ 110–115 ppm correspond to the cyano carbon, while δ 165–170 ppm confirms the carbonyl group.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) of analogous compounds reveals molecular ions at m/z 290.4 (M+1), consistent with the molecular formula C8H8N4OS2. Elemental analysis typically shows deviations <0.4% for C, H, and N, validating synthetic purity.

Challenges and Optimization Strategies

Competing Side Reactions

Over-methylation or ring-opening may occur if reaction temperatures exceed 5°C during alkylation. For instance, prolonged exposure to methyl iodide at room temperature led to a 19% yield reduction in related compounds.

Solvent and Base Selection

Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates, while weaker bases (e.g., NaHCO3) result in incomplete methylation.

Scalability and Industrial Applicability

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, anhydrous conditions, room temperature to reflux.

Substitution: Electrophiles like halogens or nitro groups, Lewis acids as catalysts, solvents like dichloromethane or acetonitrile, room temperature to mild heating.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that compounds similar to 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exhibit antimicrobial properties. Studies suggest potential efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties : Preliminary investigations have shown that this compound may possess anticancer activity. It has been linked to the inhibition of cancer cell proliferation in vitro, suggesting a mechanism that warrants further exploration in vivo .

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it may act as an inhibitor of certain kinases, which are crucial in cancer progression and other diseases .

Agricultural Applications

Pesticide Development : The structural characteristics of this compound make it a suitable candidate for the development of novel pesticides. Its efficacy against plant pathogens could provide a new avenue for crop protection strategies .

Herbicide Potential : There is ongoing research into the herbicidal properties of this compound, focusing on its ability to inhibit growth in specific weed species. This could lead to the formulation of environmentally friendly herbicides that target unwanted vegetation without harming crops .

Material Science Applications

Polymer Synthesis : The compound’s reactive functional groups allow it to be utilized in synthesizing polymers with desirable properties. This includes enhancing thermal stability and mechanical strength in polymeric materials .

Nanotechnology : Research is being conducted on the incorporation of this compound into nanomaterials, which could lead to advancements in drug delivery systems and targeted therapies in medicine.

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Alkyl Groups at C4 : Aryl-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher melting points (e.g., 300°C) compared to alkyl-substituted analogs, suggesting enhanced thermal stability due to π-π stacking .

- Thioether Substituents at C2 : Methylthio groups (SCH₃) confer moderate polarity, whereas bulkier benzylthio (SCH₂C₆H₅) groups reduce solubility but may enhance lipophilicity for membrane penetration .

Antimicrobial and Antiviral Activity

- SARS-CoV-3CL Protease Inhibition : Analogs like 4-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile demonstrate potent inhibition (IC₅₀ = 6.1 μM) via π-π interactions with the protease active site .

- Antibacterial Activity : Derivatives with 4-(3-fluorophenyl) substituents (e.g., compound 4h ) show EC₅₀ values of 14.7 μg/mL against Ralstonia solanacearum, attributed to enhanced electron-withdrawing effects improving target binding .

Anticancer Potential

α-Synuclein Aggregation Inhibition

- Compound ZPD-2 (4-cyclohexyl-2-((2-nitro-4-(trifluoromethyl)phenyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) reduces α-synuclein fibril formation by 72.7% in Thioflavin-T assays, likely due to nitro and trifluoromethyl groups stabilizing inhibitor-protein interactions .

Structural and Crystallographic Insights

- Conformational Analysis : X-ray diffraction of analogs (e.g., 2-[(2-ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile) reveals L-shaped conformations in centrosymmetric space groups, with hydrogen bonding stabilizing the dihydropyrimidine ring .

- Hydrogen Bonding: Water molecules in the crystal lattice of monohydrate derivatives (e.g., compound 3 in ) enhance solubility and crystallinity.

Biological Activity

2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS No. 15908-63-1) is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's chemical structure is defined by the following characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₇N₃OS |

| Molecular Weight | 181.22 g/mol |

| IUPAC Name | 2-methyl-4-(methylthio)-6-oxo-1H-pyrimidine-5-carbonitrile |

| PubChem CID | 587648 |

| Melting Point | Not available |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against a range of microbial pathogens. For instance, it has shown significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against viral targets such as hepatitis C virus (HCV). In vitro studies have reported that derivatives of this pyrimidine compound exhibit IC₅₀ values in the low micromolar range against HCV NS5B RNA polymerase, indicating strong antiviral potential .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and bacterial metabolism.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to influence ROS levels in cells, which can lead to apoptosis in cancer cells.

- Gene Expression Regulation : The compound affects the expression of genes associated with inflammation and immune response.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Antiviral Activity Against HCV

In vitro assays demonstrated that the compound inhibits HCV replication with an IC₅₀ value of approximately 0.35 μM. This study highlights its potential as a therapeutic agent in treating hepatitis C infections, particularly in patients resistant to current antiviral therapies .

Study 3: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited significant antiproliferative effects with IC₅₀ values ranging from 10 to 20 μM. The mechanism was linked to increased ROS production leading to cell death through apoptosis .

Q & A

Q. What are the most efficient synthetic routes for preparing 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its analogs?

The compound and its derivatives are typically synthesized via multicomponent reactions. A validated approach involves reacting methyl carbamimidothioate sulfate with aromatic aldehydes and ethyl 2-cyanoacetate under NaOH/CHOH conditions. This method yields products in ≤30 minutes with good to excellent yields (60–92%) . Optimization studies suggest that substituents on the aromatic aldehyde influence reaction efficiency, with electron-withdrawing groups (e.g., Cl, Br) requiring slightly longer reaction times .

Q. How is structural confirmation performed for this compound and its derivatives?

Key analytical techniques include:

- IR Spectroscopy : Characteristic peaks for C≡N (~2,225 cm), C=O (~1,653 cm), and S–C (~679 cm) bonds confirm functional groups .

- H NMR : Signals for SCH (δ = 2.41–2.61 ppm) and aromatic protons (δ = 7.39–8.09 ppm) validate substitution patterns .

- HRMS : Accurately matches calculated and observed molecular weights (e.g., [M+Na] for CHClNOS: 299.9974 vs. 299.9980) .

- Melting Points : Sharp melting ranges (e.g., 263–265°C for 4-chlorophenyl derivatives) indicate high purity .

Q. What preliminary biological activities have been reported for related pyrimidine-5-carbonitrile derivatives?

- Anticonvulsant Activity : Derivatives like 4-(4-methoxyphenyl)-2-(methylthio) analogs showed efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models at 30–100 mg/kg doses .

- Epac Inhibition : Structural analogs (e.g., HJC0197) exhibit inhibitory effects on Epac1/2 proteins, suggesting potential therapeutic applications in cAMP-mediated signaling pathways .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of substituted dihydropyrimidines?

The NaOH/CHOH system promotes Knoevenagel condensation followed by cyclocondensation. Substituent effects on the aldehyde (e.g., electron-deficient aryl groups) stabilize intermediates, favoring 4-aryl substitution. Kinetic studies reveal that steric hindrance from bulky substituents (e.g., 3,4-dimethoxyphenyl) slightly reduces yields but does not alter regioselectivity .

Q. What computational methods are used to predict non-covalent interactions in pyrimidine-5-carbonitrile crystals?

- Chalcogen Bond Analysis : Quantum mechanical calculations (e.g., DFT) quantify S···O/N interactions (strength: 2.5–4.5 kcal/mol) in crystal lattices. These bonds stabilize supramolecular assemblies like R_2$$^2(8) synthons .

- Molecular Docking : Used to predict binding affinities of derivatives (e.g., anticonvulsant agents) with target proteins like GABA receptors or voltage-gated ion channels .

Q. How do hydrogen and chalcogen bonds contribute to the crystal packing of this compound?

X-ray crystallography of analogs (e.g., OKUWEY, ZAPQEO) reveals:

- N–H···O Hydrogen Bonds : Form between pyrimidine NH and carbonyl O, creating 1D chains .

- S···π Chalcogen Bonds : Stabilize 3D frameworks via sulfur-thiophene/aryl interactions (distance: 3.3–3.5 Å) .

These interactions are critical for designing materials with tailored solubility and thermal stability.

Q. What strategies address contradictory biological data in structure-activity relationship (SAR) studies?

- Meta-Analysis : Compare bioactivity across derivatives with systematic substituent variations. For example, 4-bromoaryl analogs show higher anticonvulsant activity but increased cytotoxicity vs. methoxy-substituted derivatives .

- Dose-Response Curves : Resolve discrepancies by evaluating activity at multiple concentrations (e.g., 30–300 mg/kg) .

- Pharmacophore Modeling : Identifies essential features (e.g., sulfur position, nitrile group) for target binding .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted reactions to reduce time and improve yields for sterically hindered derivatives .

- Crystallographic Validation : Employ SHELXL for high-resolution refinement, particularly for twinned or high-symmetry crystals .

- Biological Screening : Prioritize in silico ADMET profiling before in vivo testing to mitigate toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.